N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate
CAS No.:
Cat. No.: VC18404188
Molecular Formula: C48H62BNO
Molecular Weight: 679.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H62BNO |
|---|---|
| Molecular Weight | 679.8 g/mol |
| IUPAC Name | (4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide |
| Standard InChI | InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
| Standard InChI Key | DDEDKEQSTHENNM-UHFFFAOYSA-N |
| Canonical SMILES | [B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two distinct moieties:
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Quaternary ammonium cation: The positively charged nitrogen center is bonded to three tributyl groups and a benzoyl-substituted benzyl group.
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Butyltriphenyl borate anion: A tetra-coordinated boron atom linked to a butyl chain and three phenyl rings.
This ionic pairing creates a surfactant-like molecule with amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments. The benzoyl group contributes aromatic stability, while the tributyl chains enhance solubility in nonpolar solvents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 679.8 g/mol |
| IUPAC Name | (4-Benzoylphenyl)methyl-tributylazanium; butyl(triphenyl)boranuide |
| Canonical SMILES | B-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCN+(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| PubChem CID | 56845965 |
Synthesis and Preparation
Reaction Pathways
The synthesis involves sequential steps:
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Formation of the quaternary ammonium cation: Alkylation of tributylamine with 4-benzoylbenzyl bromide under controlled pH (8–9) and temperature (60–70°C).
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Generation of the borate anion: Reaction of triphenylborane with butyllithium in anhydrous tetrahydrofuran (THF).
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Ion pairing: Combining the cation and anion in a polar aprotic solvent (e.g., acetonitrile) to precipitate the final product.
Critical parameters include stoichiometric precision, inert atmosphere maintenance, and purification via recrystallization from ethanol-water mixtures to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Solubility: High in chloroform (), moderate in DMSO (), and low in water () due to its ionic but lipophilic nature.
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Thermal stability: Decomposes at , as determined by thermogravimetric analysis (TGA).
Spectroscopic Data
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(CDCl₃): δ 7.8–7.2 (m, aromatic protons), δ 4.5 (s, benzyl CH₂), δ 3.2–1.2 (m, aliphatic chains).
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IR (KBr): 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (B–O stretch).
Biological Activity and Applications
Antimicrobial Effects
The compound disrupts microbial membranes via electrostatic interactions between its cationic ammonium group and anionic phospholipids. In vitro studies report MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Chemical Reactivity
Anion Exchange
The borate anion can be replaced by chloride or sulfate ions in aqueous media, altering solubility and biological activity.
Photodegradation
UV exposure () cleaves the benzoyl group, yielding 4-methylbenzaldehyde and tributylamine as degradation products.
Comparative Analysis with Analogues
Table 2: Comparison with Related Quaternary Ammonium Compounds
| Compound | Molecular Weight | Antimicrobial MIC (µg/mL) | CMC (mM) |
|---|---|---|---|
| Benzalkonium chloride | 354.0 | 2–4 | 1.2 |
| Cetylpyridinium bromide | 384.5 | 4–8 | 0.8 |
| N-(4-[Benzoyl]benzyl)-... borate | 679.8 | 8–16 | 0.5 |
This compound’s higher molecular weight reduces antimicrobial potency but improves drug-loading capacity compared to simpler surfactants.
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